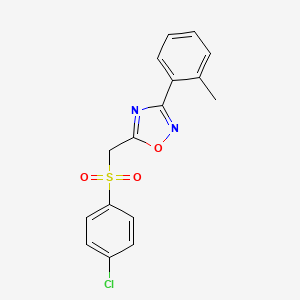

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-11-4-2-3-5-14(11)16-18-15(22-19-16)10-23(20,21)13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQVCKUIGMICCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the sulfonylmethyl group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the o-tolyl group: The final step involves the coupling of the sulfonylmethylated oxadiazole with an o-tolyl derivative, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonylmethyl moiety participates in SN₂ reactions due to the electron-withdrawing sulfonyl group:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form branched sulfonamides .

-

Acylation : Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .

Example Reaction :

Oxadiazole Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring undergoes acid- or base-catalyzed cleavage :

-

Acidic Hydrolysis : In concentrated HCl at 60°C, the ring opens to yield a nitrile and o-tolylurea derivative .

-

Basic Ring Expansion : Treatment with KOH in ethanol produces 1,3,5-oxadiazine derivatives via intermediate enolate formation .

Mechanistic Pathway :

Functionalization via Cross-Coupling

The oxadiazole core participates in Pd-catalyzed couplings :

-

Suzuki-Miyaura Reaction : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Sonogashira Coupling : Forms alkynylated analogs when treated with terminal alkynes (e.g., phenylacetylene) .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 80°C |

| Yield | 60–78% |

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₃ClN₂O₃S

- Molecular Weight : 348.8 g/mol

- CAS Number : 1105233-02-0

The compound features a 1,2,4-oxadiazole ring, which is known for its pharmacological properties. The presence of the sulfonyl and chlorophenyl groups enhances its biological activity.

Anticancer Applications

Recent studies have highlighted the potential of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole in cancer therapy.

-

Mechanism of Action :

- The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through mitochondrial pathways, involving the regulation of Bcl-2 family proteins and activation of caspases .

- In vitro studies demonstrated that derivatives containing oxadiazole moieties can arrest the cell cycle and trigger programmed cell death in cancer cells such as MDA-MB-231 (breast adenocarcinoma) and HT-1080 (fibrosarcoma) .

-

Case Studies :

- A study synthesized a series of oxadiazole derivatives that showed significant cytotoxicity against multiple cancer cell lines with IC₅₀ values ranging from 19.56 µM to higher concentrations .

- Another investigation into pyrimidine-1,3,4-oxadiazole hybrids indicated promising results against colon adenocarcinoma and breast cancer cell lines, further supporting the anticancer potential of oxadiazole derivatives .

Antiviral Activity

The antiviral properties of this compound have also been explored.

Summary Table of Biological Activities

| Application Area | Activity | Cell Lines Tested | IC₅₀ Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | MDA-MB-231, HT-1080 | 19.56 µM (best case) |

| Antiviral | Viral inhibition | SARS-CoV-2 | EC₅₀ > 100 µM |

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Enzyme Inhibition

(a) 5-(((5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (5d)

- Key Differences : Replaces the sulfonylmethyl group with a thiadiazole-thioether moiety.

- Properties : Lower polarity (logP ~3.5) compared to the sulfonyl derivative.

- Activity : Exhibited moderate cytotoxicity in cancer cell lines but lower selectivity than sulfonyl-containing derivatives .

- Synthesis : Yield (48.6%) and melting point (98.1–98.7 °C) suggest reduced stability relative to sulfonyl analogues .

(b) 5-(((5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (5e)

- Key Differences : Contains an oxadiazole-thioether group instead of sulfonyl.

- Properties : Higher lipophilicity (logP ~4.2) due to the benzyl substituent.

Analogues with Modified Aromatic Substituents

(a) 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d)

- Key Differences : Features a trifluoromethylphenyl group at position 3 and a chlorothiophene at position 4.

- Activity : Induces apoptosis in breast cancer cell lines (T47D) via G1 phase arrest. The trifluoromethyl group enhances metabolic stability and target binding .

- SAR : Replacement of the 3-phenyl group with pyridyl (e.g., 4l ) improved in vivo activity in MX-1 tumor models .

(b) 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Pharmacological Activity Comparisons

Research Findings and Implications

- Sulfonyl vs.

- Aromatic Substitutions : The o-tolyl group in the target compound may confer steric hindrance, reducing off-target effects compared to smaller substituents (e.g., 2-chlorophenyl in 15 ) .

- Therapeutic Potential: Analogues like 1d and 37d highlight the versatility of 1,2,4-oxadiazoles in oncology and neurodegenerative disease, suggesting the target compound could be optimized for similar applications .

Biological Activity

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 348.8 g/mol. The compound features a sulfonyl group attached to the oxadiazole ring, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₃S |

| Molecular Weight | 348.8 g/mol |

| CAS Number | 1105233-02-0 |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects. These include:

- Anticancer : Several studies indicate that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial : Compounds in this class have demonstrated efficacy against bacterial and fungal infections.

- Anti-inflammatory : Some derivatives show potential in reducing inflammation through inhibition of pro-inflammatory mediators.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .

- Interference with Cell Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

- Antioxidant Properties : Some studies suggest that oxadiazoles can scavenge free radicals, thereby reducing oxidative stress in cells .

Anticancer Activity

A study published in Pharmaceutical Sciences explored the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The results demonstrated that certain derivatives exhibited IC50 values as low as 10 µM, indicating potent anticancer activity .

Antimicrobial Efficacy

Research highlighted in Journal of Medicinal Chemistry reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Anti-inflammatory Effects

In vitro studies indicated that this compound could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential anti-inflammatory properties .

Q & A

Q. What are the established synthetic methodologies for 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For compounds with sulfonylmethyl substituents, a nucleophilic substitution step may follow oxadiazole ring formation. Key steps include:

- Amidoxime Preparation : Reacting hydroxylamine with nitriles to form amidoximes.

- Cyclization : Coupling amidoximes with activated carboxylic acids (e.g., via CDI or DCC-mediated activation) to form the oxadiazole core.

- Sulfonylation : Introducing the sulfonylmethyl group using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Characterization involves IR spectroscopy (C=N and S=O stretching), NMR (proton environment analysis), and HRMS for molecular confirmation .

Q. How is the structural identity of this compound validated in academic research?

Structural validation employs:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, sulfonyl group geometry) .

- Multinuclear NMR :

- ¹H NMR : Signals for o-tolyl methyl (~2.5 ppm) and sulfonyl-adjacent CH₂ (~4.5 ppm).

- ¹³C NMR : Oxadiazole carbons (C-3/C-5) at ~165–175 ppm.

- Mass Spectrometry : HRMS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching chlorine .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., breast T47D, colorectal HCT116) with IC₅₀ determination .

- Enzyme Inhibition : Custom assays (e.g., COMT inhibition via HPLC-based catechol detection) .

- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

SAR Insights :

- Sulfonyl Group : Enhances metabolic stability and target binding via polar interactions.

- o-Tolyl Substituent : Bulkier groups (e.g., 2,6-dichlorophenyl) improve lipophilicity and membrane permeability .

- Oxadiazole Core : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces activity, highlighting ring-specific electronic effects .

Methodology : Systematic substitution at C-3 and C-5 positions followed by in vitro activity profiling .

Q. What strategies are effective in identifying the molecular target of this compound?

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .

- Computational Docking : Screen against target libraries (e.g., kinase or protease databases) using Schrödinger Suite or AutoDock .

Q. How can contradictory cytotoxicity data across studies be resolved?

Contradictions may arise from:

Q. What pharmacokinetic properties should be prioritized during optimization?

Q. How is toxicity evaluated for this compound in preclinical studies?

Q. What mechanistic studies elucidate its apoptotic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.